N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-difluorobenzamide
Description
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29F3N4O/c1-32(2)22-8-3-19(4-9-22)26(18-31-27(35)20-5-12-24(29)25(30)17-20)34-15-13-33(14-16-34)23-10-6-21(28)7-11-23/h3-12,17,26H,13-16,18H2,1-2H3,(H,31,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQWGOGIOYQTOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-difluorobenzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the compound's structural characteristics, biological interactions, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Structural Characteristics
The compound features several notable structural components:
- Dimethylamino group : Enhances solubility and can influence interactions with biological targets.
- Piperazine moiety : Often linked to central nervous system activity and may interact with neurotransmitter receptors.
- Fluorophenyl group : Potentially increases binding affinity to various biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antitumor Effects : Similar compounds have shown efficacy against various cancer cell lines.
- CNS Activity : The piperazine structure suggests potential applications in treating neurological disorders.
- Antimicrobial Properties : The sulfonamide group in related compounds has demonstrated antibacterial activity.
The biological activity of this compound may involve several mechanisms:
- Receptor Interaction : Preliminary studies suggest interaction with dopamine receptors, which could influence neurotransmitter levels and have implications for psychiatric disorders.
- Enzyme Inhibition : The sulfonamide group may inhibit enzymes involved in cancer progression, contributing to its antitumor properties.
Data Table: Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-{...benzamide} | Dimethylamino, piperazine | Antitumor, CNS activity |
| Sulfamethoxazole | Sulfonamide structure | Antibacterial |
| Dapoxetine | Piperazine structure | Antidepressant |
| Palbociclib | Piperazine and aromatic rings | Anticancer |
This table highlights the unique aspects of this compound compared to other pharmacologically active compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Antitumor Activity in Breast Cancer :
- CNS Effects :
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N-{2-[4-(Dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-difluorobenzamide
- CAS No.: 946315-72-6
- Molecular Formula : C₂₇H₂₉F₃N₄O
- Molecular Weight : 482.5 g/mol
- SMILES :
CN(C)c1ccc(C(CNC(=O)c2ccc(F)c(F)c2)N2CCN(c3ccc(F)cc3)CC2)cc1
This compound features a benzamide core substituted with 3,4-difluoro groups, linked to a piperazine moiety bearing a 4-fluorophenyl group.
Comparison with Structural Analogs
Structural Features and Modifications
The compound shares structural similarities with other piperazine-containing benzamides and sulfonamides. Key differences lie in substituent patterns and electronic properties:
Key Observations :
- Fluorine Substitution: The target compound’s 3,4-difluorobenzamide moiety increases electronegativity and metabolic stability compared to mono-fluoro analogs (e.g., ) .
- Piperazine Modifications : Unlike tosyl () or methoxy-substituted piperazines (), the 4-fluorophenylpiperazine in the target compound may enhance selectivity for serotonin or dopamine receptors .
Pharmacological and Physicochemical Properties
While direct activity data for the target compound are unavailable, inferences can be drawn from analogs:
Notable Trends:
- Fluorine Impact: The trifluoro substitution in the target compound may improve binding affinity compared to non-fluorinated analogs (e.g., GPV366 in ) .
- Sulfonamide vs. Benzamide : Sulfonamide derivatives () exhibit lower CNS penetration due to higher polarity, whereas benzamides (target compound) are more brain-permeable .
Key Differences from Analogs :
- Dimethylaminophenyl Group: Requires protective group strategies to avoid side reactions during coupling .
- Multi-Fluorine Handling: Unlike mono-fluoro analogs (), the 3,4-difluoro substitution demands precise temperature control to prevent defluorination .
Q & A
Q. What are the key structural features of this compound that influence its bioactivity?
The compound integrates a dimethylaminophenyl group, a 4-fluorophenylpiperazine moiety, and a 3,4-difluorobenzamide core. The piperazine ring enhances receptor binding via hydrogen bonding and π-π interactions, while fluorine atoms improve metabolic stability and membrane permeability. The dimethylamino group contributes to basicity, influencing pharmacokinetic properties like absorption and distribution .
Q. What synthetic routes are commonly used for this compound, and what are critical reaction conditions?
Synthesis involves:
- Step 1: Formation of the piperazine ring via nucleophilic substitution with 4-fluorophenyl groups.
- Step 2: Coupling the piperazine derivative with a dimethylaminophenyl ethyl intermediate.
- Step 3: Amidation with 3,4-difluorobenzoyl chloride under basic conditions (e.g., triethylamine in anhydrous DCM at 0–5°C). Key optimizations include inert atmosphere handling (Schlenk techniques) and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR Spectroscopy: H and C NMR to verify substituent positions and aromaticity.
- Mass Spectrometry (ESI-MS): Confirms molecular weight (e.g., observed [M+H] peaks).
- HPLC: Purity analysis using C18 columns with acetonitrile/water gradients .
Q. What in vitro models are suitable for initial bioactivity screening?
- Receptor Binding Assays: Radioligand displacement studies for dopamine (D3/D4) or serotonin receptors, given structural analogs' affinity .
- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to evaluate antitumor potential .
Advanced Research Questions
Q. How can contradictory bioactivity data between analogs be resolved?
- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., replacing 4-fluorophenyl with 2,3-dichlorophenyl in piperazine increases D3 receptor affinity by 10-fold) .
- Metabolic Profiling: Use LC-MS to identify degradation products that may interfere with assays .
Q. What strategies optimize synthetic yield and scalability?
- Solvent Optimization: Replace DMF with THF to reduce side reactions during coupling steps.
- Catalysis: Use Pd(OAc) for Suzuki-Miyaura cross-coupling to enhance aryl-aryl bond formation efficiency.
- Crystallization: Recrystallize intermediates from ethanol/water mixtures to improve purity (>98%) .
Q. How can computational methods predict receptor selectivity?
- Molecular Docking: Simulate binding poses in D3 receptor pockets (PDB: 3PBL) using AutoDock Vina. Focus on interactions with Ser196 and Asp110 residues.
- QSAR Modeling: Train models on analogs’ logP and polar surface area to predict blood-brain barrier permeability .
Q. What experimental designs address low solubility in biological assays?
- Co-solvent Systems: Use 5% DMSO in PBS with 0.01% Tween-80 to maintain solubility without cytotoxicity.
- Prodrug Modification: Introduce phosphate esters at the benzamide carbonyl to enhance aqueous solubility .
Q. How to validate target engagement in vivo?
- PET Tracer Development: Synthesize F-labeled analogs for dynamic imaging in rodent models.
- Microdialysis: Measure extracellular dopamine levels in striatal regions post-administration .
Contradiction Analysis and Troubleshooting
Q. Q. Discrepancies in reported IC values across studies: How to reconcile?
Q. Unexpected off-target effects in kinase inhibition assays: Mechanistic insights?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
